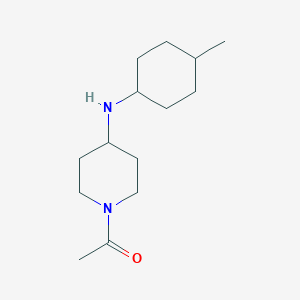

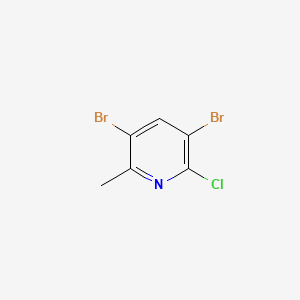

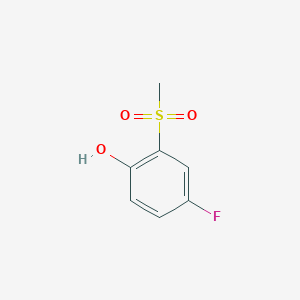

3,5-Dibromo-2-chloro-6-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-2-chloro-6-methylpyridine (3,5-DBCMP) is an organic compound belonging to the class of pyridines. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. It has been used in the synthesis of a variety of organic compounds and in the study of biochemical and physiological effects. 3,5-DBCMP has been studied for its potential applications in the pharmaceutical, agricultural, and environmental fields.

Scientific Research Applications

Chemical Synthesis and Purification

- Purification Methods : 3,5-Dibromo-2-chloro-6-methylpyridine, as a halogenated pyridine derivative, can be involved in purification processes similar to those of its analogs. For instance, 2-Chloro-5-trichloromethylpyridine, a related compound, undergoes purification using extraction, distillation, and column chromatography, achieving over 99% purity (Su Li, 2005).

Reactivity and Synthesis

- Halogen Atom Reactivity : The reactivity of halogen atoms, particularly in positions similar to those in this compound, has been studied. For example, in 3,5-dibromo- and 3,5-dichloro-2,4-dihydroxypyridine, halogen atoms at position 3 are replaced by hydrogen under certain conditions, which can be crucial for synthesizing derivatives of this compound (H. J. Hertog et al., 2010).

Spectroscopic Analysis

- Vibrational and Electronic Structure Studies : The molecular structures of halogenated pyridines, including compounds similar to this compound, have been analyzed using techniques like FTIR and FT-Raman spectroscopy. Such studies provide insights into the vibrational wavenumbers, electronic properties, and molecular electrostatic potentials of these compounds (V. Arjunan et al., 2012).

Structural Studies

- Crystal Structure Analysis : Investigations into the crystal structures of related halogenated pyridines can shed light on the potential structural characteristics of this compound. For example, studies on compounds like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol provide valuable information on crystallography relevant to similar halogenated pyridines (Wang et al., 2008).

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of 3,5-Dibromo-2-chloro-6-methylpyridine is currently unknown due to the lack of specific studies on this compound . Pyridine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators. The specific interactions of this compound would depend on its primary targets, which are yet to be identified.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it is recommended to use this compound only in well-ventilated areas or outdoors . This suggests that the compound may have volatile properties and could potentially be affected by environmental conditions such as temperature and humidity.

properties

IUPAC Name |

3,5-dibromo-2-chloro-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZAQZJMQIXSLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650314 |

Source

|

| Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000018-58-5 |

Source

|

| Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[2-(methylsulphonyl)-4-nitrophenyl]piperidine-4-carboxylate](/img/structure/B1328675.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)